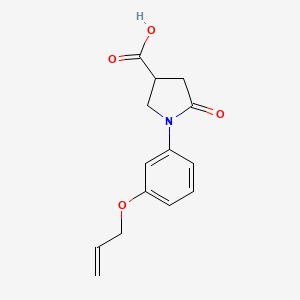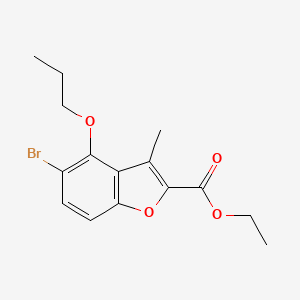
(2S)-2-Amino-2-(3,4,5-trifluorophenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-Amino-2-(3,4,5-trifluorophenyl)acetic acid: is an organic compound characterized by the presence of an amino group and a trifluorophenyl group attached to an acetic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-2-(3,4,5-trifluorophenyl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4,5-trifluorobenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, involving the reaction with ammonia and hydrogen cyanide to form the corresponding aminonitrile.
Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (2S)-2-Amino-2-(3,4,5-trifluorophenyl)acetic acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino acids.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: Used as a ligand in catalytic reactions due to its electron-withdrawing trifluoromethyl groups.
Synthesis: Intermediate in the synthesis of more complex fluorinated compounds.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural amino acids.
Medicine:
Drug Development: Investigated for its potential use in developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Industry:
Materials Science: Utilized in the development of new materials with unique properties, such as increased stability and reactivity.
Mecanismo De Acción
The mechanism of action of (2S)-2-Amino-2-(3,4,5-trifluorophenyl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl groups enhance its binding affinity and specificity, making it a potent inhibitor or activator of specific biological pathways. The compound can modulate the activity of enzymes by mimicking the structure of natural substrates, thereby interfering with their normal function.
Comparación Con Compuestos Similares
- (2S)-2-Amino-2-(4-fluorophenyl)acetic acid
- (2S)-2-Amino-2-(3,5-difluorophenyl)acetic acid
- (2S)-2-Amino-2-(2,4,5-trifluorophenyl)acetic acid
Uniqueness:
- Trifluoromethyl Groups: The presence of three fluorine atoms in the trifluoromethyl groups significantly enhances the compound’s electron-withdrawing properties, making it more reactive and stable compared to similar compounds with fewer fluorine atoms.
- Stereochemistry: The (2S) configuration provides specific interactions with biological targets, which can be crucial for its activity and selectivity.
Propiedades
Número CAS |
1022990-86-8 |
|---|---|
Fórmula molecular |
C8H6F3NO2 |
Peso molecular |
205.13 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-(3,4,5-trifluorophenyl)acetic acid |
InChI |
InChI=1S/C8H6F3NO2/c9-4-1-3(7(12)8(13)14)2-5(10)6(4)11/h1-2,7H,12H2,(H,13,14)/t7-/m0/s1 |
Clave InChI |
SKPOIZISALNBFF-ZETCQYMHSA-N |
SMILES isomérico |
C1=C(C=C(C(=C1F)F)F)[C@@H](C(=O)O)N |
SMILES canónico |
C1=C(C=C(C(=C1F)F)F)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



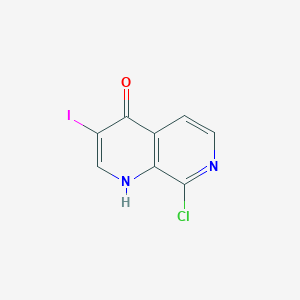
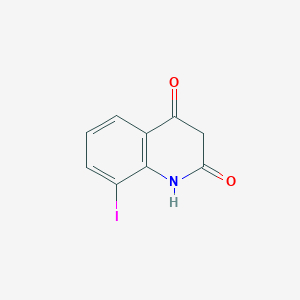
![3-Methyl-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13011168.png)
![3-Benzyl-3-azabicyclo[4.1.0]heptan-1-ol](/img/structure/B13011173.png)
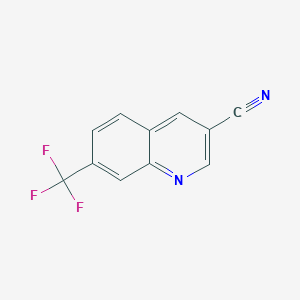
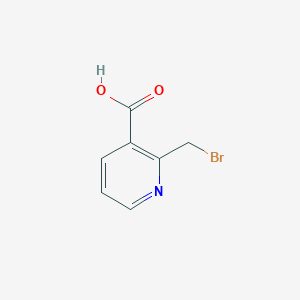
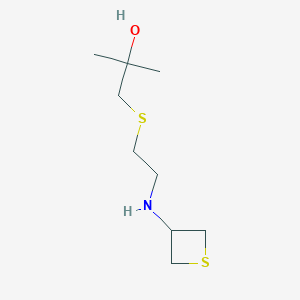

![7-bromo-N-(2-fluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13011209.png)


